molecular formula C16H22N4O B13870517 N-methyl-1-{2-[6-(methyloxy)-1,5-naphthyridin-4-yl]ethyl}-3-pyrrolidinamine CAS No. 877177-34-9

N-methyl-1-{2-[6-(methyloxy)-1,5-naphthyridin-4-yl]ethyl}-3-pyrrolidinamine

Cat. No.: B13870517
CAS No.: 877177-34-9
M. Wt: 286.37 g/mol
InChI Key: BRNLCYFQKYSZLN-UHFFFAOYSA-N
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Description

1-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpyrrolidin-3-amine is a complex organic compound that belongs to the class of naphthyridine derivatives These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry

Preparation Methods

The synthesis of 1-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpyrrolidin-3-amine involves several steps, typically starting with the preparation of the naphthyridine core. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The naphthyridine ring system allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in DNA replication, leading to antiproliferative effects . Additionally, its coordination with metal ions can enhance its biological activity by stabilizing the active form of the compound .

Comparison with Similar Compounds

1-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpyrrolidin-3-amine can be compared with other naphthyridine derivatives, such as:

Properties

CAS No.

877177-34-9

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

1-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C16H22N4O/c1-17-13-7-10-20(11-13)9-6-12-5-8-18-14-3-4-15(21-2)19-16(12)14/h3-5,8,13,17H,6-7,9-11H2,1-2H3

InChI Key

BRNLCYFQKYSZLN-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)CCC2=C3C(=NC=C2)C=CC(=N3)OC

Origin of Product

United States

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